6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile
Overview
Description
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is an organic compound with the molecular formula C10H8BrN It is a brominated derivative of indene, featuring a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile involves the reaction of 6-bromoindan-1-one with [isocyanomethylsulfonyl]-4-methyl-benzene in the presence of potassium tert-butylate in 1,2-dimethoxyethane and ethanol. The reaction is carried out at temperatures ranging from 0°C to 25°C for 16 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for the reduction of nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of 6-iodo-2,3-dihydro-1h-indene-1-carbonitrile.
Reduction: Formation of 6-bromo-2,3-dihydro-1h-indene-1-amine.
Oxidation: Formation of 6-bromo-2,3-dihydro-1h-indene-1-carboxylic acid.
Scientific Research Applications
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-2,3-Dihydro-1h-indene-1-carbonitrile
- 6-Chloro-2,3-Dihydro-1h-indene-1-carbonitrile
- 6-Fluoro-2,3-Dihydro-1h-indene-1-carbonitrile
Uniqueness
6-Bromo-2,3-Dihydro-1h-indene-1-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGQTBOUQXJQHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733736 | |
Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783335-58-0 | |
Record name | 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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